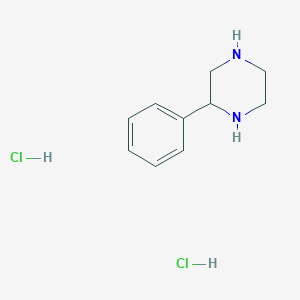

2-Phenylpiperazine dihydrochloride

Description

Foundational Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its frequent appearance in the structures of numerous approved drugs and biologically active compounds. nih.gov The widespread use of the piperazine moiety can be attributed to several key characteristics:

Versatility: The piperazine structure is highly versatile and can be readily modified at its nitrogen atoms, allowing for the introduction of various substituents to modulate pharmacological activity. thieme-connect.com

Physicochemical Properties: Piperazine and its derivatives often exhibit favorable physicochemical properties, such as good water solubility and basicity, which can enhance the pharmacokinetic profiles of drug candidates. nih.gov

Biological Activity: The piperazine nucleus is associated with a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antidepressant, antiviral, and anti-inflammatory effects. nih.govbenthamdirect.com

Conformational Flexibility: The chair-like conformation of the piperazine ring can be manipulated by substitution, influencing how a molecule interacts with its biological target. tandfonline.com

This inherent versatility and broad bioactivity make the piperazine scaffold a cornerstone in the design and discovery of novel therapeutic agents. tandfonline.com

Historical Context of 2-Phenylpiperazine (B1584378) Derivatives in Bioactive Compound Development

The exploration of phenylpiperazine derivatives has a rich history, particularly in the development of drugs targeting the central nervous system (CNS). nih.gov Early research recognized the potential of this chemical class to modulate neurotransmitter systems, leading to the development of various psychoactive agents. caymanchem.com

One of the earliest and most well-known classes of phenylpiperazine derivatives are the serotonin (B10506) receptor antagonists and reuptake inhibitors (SARIs), such as trazodone. drugs.com Another example is nefazodone, a synthetically derived phenylpiperazine antidepressant. nih.gov

Over the years, research has expanded beyond CNS applications. For instance, various phenylpiperazine derivatives have been synthesized and investigated for their potential as acaricidal agents for agricultural use. nih.gov The development of these compounds often involves multi-step synthetic pathways, starting from substituted anilines and involving cyclization reactions to form the core piperazine structure. nih.gov The continuous exploration of phenylpiperazine derivatives highlights their enduring importance in the quest for new and effective bioactive compounds across different therapeutic and industrial areas.

Current Research Landscape and Perspectives on 2-Phenylpiperazine Dihydrochloride (B599025)

2-Phenylpiperazine dihydrochloride continues to be a focal point of contemporary research, primarily serving as a key intermediate in the synthesis of novel compounds. chemimpex.com Its utility spans several active areas of investigation:

Pharmaceutical Development: The compound is instrumental in the creation of new antidepressants and antipsychotics. chemimpex.com Researchers are actively designing and synthesizing novel 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety, which have shown promising anticancer activity. nih.gov One such derivative, BS230, exhibited potent cytotoxicity against breast cancer cell lines. nih.gov

Neuroscience Research: It is employed in the synthesis of ligands for studying neurotransmitter systems, particularly those involving serotonin and dopamine (B1211576) receptors. chemimpex.com This research is crucial for understanding the mechanisms of action of various drugs and for the development of more targeted therapies for neurological and psychiatric disorders. nih.govontosight.ai

Analytical Chemistry: this compound and its derivatives are subjects of analytical method development. For example, gas chromatography-mass spectrometry (GC-MS) methods have been established for the separation and identification of various phenylpiperazine isomers, which is important for forensic and toxicological analysis. rsc.orgunodc.org High-performance liquid chromatography (HPLC) methods have also been developed to detect and quantify related substances in pharmaceutical intermediates. google.com

Materials Science: Research has explored the synthesis and characterization of metal complexes with piperazine-based ligands, indicating potential applications in areas like catalysis and the development of metal-organic frameworks. researchgate.net

The ongoing research into this compound and its derivatives underscores its sustained importance as a versatile chemical entity with broad applicability in both fundamental and applied scientific research.

Properties

IUPAC Name |

2-phenylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;;/h1-5,10-12H,6-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYKYAFGKCUWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589997 | |

| Record name | 2-Phenylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872139-22-5 | |

| Record name | 2-Phenylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Phenylpiperazine Dihydrochloride

Strategic Approaches for 2-Phenylpiperazine (B1584378) Core Synthesis

The construction of the 2-phenylpiperazine framework can be accomplished through several key synthetic routes, each offering distinct advantages in terms of starting materials, reaction conditions, and potential for substitution.

Cyclization Mechanisms in Piperazine (B1678402) Ring Formation

The formation of the piperazine ring is a fundamental step in the synthesis of 2-phenylpiperazine. Cyclization reactions are a common strategy, often involving the reaction of a substituted aniline (B41778) with a suitable dielectrophile. researchgate.netacgpubs.org One prominent method involves the reaction of anilines with bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.netacgpubs.org This reaction proceeds via a nucleophilic substitution mechanism, where the aniline nitrogen attacks the electrophilic carbon of the chloroethyl group, leading to the formation of the heterocyclic ring. researchgate.net The reaction is typically carried out at elevated temperatures, sometimes in a solvent like diethylene glycol monomethyl ether or N,N-dimethylformamide (DMF). researchgate.netacgpubs.org

Another cyclization approach involves the reductive cyclization of dioximes. This method utilizes a catalytic system, such as palladium on carbon (Pd/C), to facilitate the intramolecular reaction. The proposed mechanism involves the catalytic hydrogenolysis of the N-O bonds in the dioxime to form a diimine intermediate. This intermediate then undergoes cyclization to a dihydropyrazine, which is further hydrogenated to yield the final piperazine product. nih.gov This method has been noted for its ability to produce specific stereoisomers, particularly cis-isomers. nih.gov

Manganese(III) acetate-mediated radical cyclization represents another pathway for forming piperazine-containing structures, though it is more broadly applied to the synthesis of dihydrofuran-substituted piperazines. nih.gov In this process, a radical is generated from a 1,3-dicarbonyl compound, which then adds to an unsaturated piperazine derivative, initiating a cyclization cascade. nih.gov

The following table summarizes key aspects of different cyclization methodologies.

| Cyclization Method | Key Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Anilines and Bis(2-chloroethyl)amine | Substituted anilines, bis(2-chloroethyl)amine hydrochloride | High temperature (e.g., 110-150°C), solvent (e.g., diglyme, DMF) | A general and convenient method for N-aryl piperazines. researchgate.netacgpubs.orgnih.gov |

| Reductive Cyclization of Dioximes | Dioximes, H2, Pd/C catalyst | Hydrogenation | Can be stereospecific, yielding cis-isomers. nih.gov |

Reductive Synthesis Routes from Precursor Compounds

Reductive methods provide an alternative avenue to the 2-phenylpiperazine core, starting from precursors that already contain a portion of the final ring structure. A common strategy involves the reduction of a 2-keto-3-phenylpiperazine (3-phenyl-2-piperazinone). This precursor can be synthesized from the reaction of an α-halophenyl acetic acid ester and ethylenediamine (B42938). The subsequent reduction of the amide carbonyl group is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as ether. google.comprepchem.com

Another reductive route starts from the reaction of a 1-phenylalkane-1,2-dione with ethylenediamine to form a 2-phenyldihydropyrazine. This intermediate is then reduced to 2-phenylpiperazine using reducing agents like sodium borohydride (B1222165) (NaBH4) or LiAlH4. google.com

A further example is the reductive coupling of N-phenylpiperazine with norbornane-2,5-dione using sodium cyanoborohydride (NaCNBH3), which leads to the formation of a more complex bridged piperazine structure. rsc.org

| Precursor Compound | Reducing Agent | Key Features |

| 3-Phenyl-2-piperazinone | Lithium aluminum hydride (LiAlH4) | Involves reduction of an amide carbonyl. google.comprepchem.com |

| 2-Phenyldihydropyrazine | Sodium borohydride (NaBH4) or LiAlH4 | Starts from a 1-phenylalkane-1,2-dione. google.com |

| N-phenylpiperazine and Norbornane-2,5-dione | Sodium cyanoborohydride (NaCNBH3) | Forms a bridged dipiperazinyl norbornane (B1196662) structure. rsc.org |

Catalytic Approaches for Phenylpiperazine Scaffolds

Catalytic methods are increasingly employed for the synthesis of phenylpiperazine scaffolds due to their efficiency and potential for creating diverse structures. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming the N-aryl bond. This reaction typically involves the coupling of an aryl halide (e.g., chlorobenzene) with piperazine in the presence of a palladium catalyst and a base such as potassium tert-butoxide (KOtBu). chemicalbook.com

Copper-catalyzed reactions also play a role in phenylpiperazine synthesis. For instance, the reaction of 2,3-dichloro-iodobenzene with piperazine can be facilitated by a copper(I) iodide (CuI) catalyst in the presence of a ligand like proline and a base. researchgate.net

Photoredox catalysis has emerged as a modern approach for the C-H functionalization of piperazines. Using a photocatalyst like iridium(III) tris(2-phenylpyridine) (Ir(ppy)3), it is possible to directly arylate the piperazine ring, offering a direct route to substituted phenylpiperazines. encyclopedia.pub

| Catalytic Method | Catalyst System | Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst, KOtBu | Aryl chlorides, piperazine | Forms the N-aryl bond via cross-coupling. chemicalbook.com |

| Copper-Catalyzed Coupling | CuI, proline | 2,3-dichloro-iodobenzene, piperazine | Effective for coupling aryl iodides. researchgate.net |

| Photoredox Catalysis | Ir(ppy)3 | Piperazines, 1,4-dicyanobenzene | Enables direct C-H arylation of the piperazine ring. encyclopedia.pub |

Application of Bis(2-chloroethyl)amine Hydrohalides in Cyclization

Bis(2-chloroethyl)amine hydrochloride is a key reagent in the synthesis of N-aryl piperazines. researchgate.netacgpubs.orgnih.gov This compound serves as the two-carbon electrophilic component that reacts with an aniline to form the piperazine ring. The reaction is typically conducted at high temperatures, often in a solvent-free molten state or in a high-boiling solvent like diethylene glycol monomethyl ether. researchgate.netnih.govgoogle.comgoogle.com

The process involves the nucleophilic attack of the aniline nitrogen on one of the chloroethyl groups, followed by an intramolecular cyclization where the newly formed secondary amine attacks the remaining chloroethyl group, displacing the chloride and forming the piperazine ring. acgpubs.org This method has been shown to be effective for a wide range of substituted anilines and is suitable for industrial-scale production. google.comgoogle.com The molar ratio of the aniline to bis(2-chloroethyl)amine hydrochloride is a critical parameter to optimize for high yields.

Derivatization and Functionalization Strategies

Once the 2-phenylpiperazine core is synthesized, it can be further modified to create a wide range of derivatives with diverse properties.

N-Substituted Phenylpiperazine Synthesis via Alkylation

N-alkylation is a common method for functionalizing the piperazine ring, typically at the unsubstituted nitrogen atom. This is often achieved by reacting the 2-phenylpiperazine with an alkyl halide (e.g., methyl iodide, alkyl bromides) in the presence of a base. nih.govgoogle.com The choice of reaction conditions, such as temperature and solvent, can influence the selectivity of the alkylation, as there is a possibility of di-alkylation. google.com To avoid this, protecting group strategies are sometimes employed, where one nitrogen is temporarily blocked (e.g., with a Boc group) to ensure mono-alkylation at the other nitrogen. researchgate.net

Reductive amination is another effective method for N-alkylation. This involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. nih.gov This method is advantageous as it avoids the formation of quaternary ammonium (B1175870) salts. researchgate.net

The following table provides examples of N-alkylation reactions of phenylpiperazines.

| Alkylating Agent | Base/Reducing Agent | Key Features |

|---|---|---|

| Alkyl halides (e.g., methyl iodide, alkyl bromides) | Potassium carbonate, triethylamine | A common and straightforward method. nih.govgoogle.com |

Parallel Synthesis Techniques for Compound Library Generation

Parallel synthesis has emerged as a cornerstone in modern drug discovery, enabling the rapid and efficient creation of large, diverse compound libraries. spirochem.com This high-throughput approach is invaluable for exploring chemical space, identifying initial hits, and optimizing lead compounds. spirochem.com For the 2-phenylpiperazine scaffold, parallel synthesis allows for the systematic modification of the core structure to generate libraries of analogues for biological screening.

The process often involves spatially addressed arrays, such as 24 or 96-well plates, where reactions are run in parallel. spirochem.comresearchgate.net This format allows for common steps, like deprotection or activation, to be performed using bulk reagents, while individual wells contain unique building blocks for diversification. uniroma1.it For instance, a library of piperazine-tethered thiazole (B1198619) compounds was generated using parallel synthesis, highlighting the efficiency of this method. nih.govmdpi.com The reaction of a core piperazine intermediate with a variety of newly generated 4-chloromethyl-2-amino thiazoles led to the desired products in high purity and good yields. nih.gov

Another strategy, the "split-and-mix" approach on resin beads, allows for the synthesis of vast numbers of compounds in a limited number of reaction steps. uniroma1.it These techniques are crucial for generating the molecular diversity needed for hit identification and structure-activity relationship (SAR) studies. researchgate.net The ability to rapidly synthesize hundreds of distinct but related molecules provides a powerful tool for medicinal chemists to fine-tune molecular properties. spirochem.com

A study focused on intestinal permeation enhancers utilized a small, focused library of 13 derivatives of 1-phenylpiperazine (B188723) to conduct a structure-function analysis. nih.gov This demonstrates how even smaller, rationally designed libraries synthesized in parallel can yield significant insights into how chemical substitutions affect a compound's properties. nih.gov

Table 1: Parallel Synthesis Approaches for Piperazine Derivatives

| Synthesis Strategy | Description | Application Example | Reference(s) |

|---|---|---|---|

| Multiwell Plate Synthesis | Reactions are conducted in spatially addressed arrays (e.g., 96-well plates), allowing for simultaneous synthesis of hundreds of individual compounds. | Generation of diverse piperazine-tethered thiazole compounds for antiplasmodial screening. | nih.gov, researchgate.net, mdpi.com |

| Split-and-Mix Synthesis | Resin beads are split into groups for reaction with different building blocks, then mixed and split again for subsequent steps, generating large combinatorial libraries. | Used for creating large peptide libraries to evaluate protein-protein interactions. | uniroma1.it |

| Focused Library Synthesis | Parallel synthesis is used to create a smaller, rationally designed set of compounds to probe specific structure-activity relationships. | A 13-member library of 1-phenylpiperazine derivatives was created to study intestinal permeation enhancement. | nih.gov |

Introduction of Diverse Aromatic and Heterocyclic Moieties

The functionalization of the 2-phenylpiperazine core with a wide range of aromatic and heterocyclic substituents is a key strategy for modulating its chemical and biological properties. The piperazine nucleus, with its two nitrogen atoms, offers versatile points for chemical modification. researchgate.net

One common method involves the N-substitution of the piperazine ring. For example, a series of 1-((2,3-Dihydrobenzo[b] isaacpub.orgresearchgate.netdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives were prepared. Similarly, novel benzhydrylpiperazine derivatives were synthesized by connecting the piperazine core to substituted phenyl oxadiazoles (B1248032) via a methylene (B1212753) linker. nih.gov Palladium-catalyzed amination reactions also provide an efficient route to arylpiperazines, even with sterically hindered aryl chlorides, to produce these structures in high yields. organic-chemistry.org

The synthesis of acaricidal agents involved a multi-step sequence to introduce complex substituted phenyl groups onto the piperazine nitrogen. This included sulfonylation, reduction, alkylation, and cyclization with bis(2-chloroethyl)amine hydrochloride to form the phenylpiperazine core, which was then further functionalized. nih.govnih.gov Another approach involved the reaction of 1-methyl-3-phenylpiperazine (B26559) with 2-chloro-3-cyanopyridine, followed by hydrolysis and reduction to introduce a hydroxymethylpyridyl moiety. google.com

The rational design of potential anticancer agents led to the synthesis of derivatives where a 1,2-benzothiazine scaffold was attached to a phenylpiperazine moiety. nih.gov This design intentionally combined a planar polyaromatic system with the phenylpiperazine group, which can be protonated at physiological pH. nih.gov The phenyl ring itself was further decorated with various electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -Cl, -F) substituents to fine-tune the molecule's lipophilicity and electronic properties. nih.gov

Table 2: Examples of Synthesized Phenylpiperazine Derivatives with Diverse Moieties

| Derivative Class | Synthetic Approach | Introduced Moiety | Reference(s) |

|---|---|---|---|

| 1,4-Benzodioxan Derivatives | N-alkylation of a substituted phenylpiperazine. | 1-((2,3-Dihydrobenzo[b] isaacpub.orgresearchgate.netdioxin-6-yl)methyl) | nih.gov |

| Benzhydrylpiperazine Hybrids | Multi-step synthesis involving coupling of benzhydrylpiperazine with phenyl oxadiazoles. | Substituted Phenyl Oxadiazoles | nih.gov |

| 1,2-Benzothiazine Derivatives | Attachment of a phenylpiperazine side chain to a benzothiazine scaffold. | Phenylpiperazine with various phenyl ring substitutions (F, Cl, CF₃). | nih.gov |

| Pyridyl Derivatives | Reaction with a chloropyridine followed by functional group transformations. | 3-Hydroxymethylpyridyl | google.com |

| Substituted Sulfanyl (B85325) Phenyl Derivatives | Multi-step synthesis including cyclization with bis(2-chloroethyl)amine hydrochloride. | 2-Fluoro-4-methyl-5-substituted sulfanyl aniline | nih.gov |

Stereochemical Control in 2-Phenylpiperazine Derivative Synthesis

The presence of a chiral center at the 2-position of the 2-phenylpiperazine ring means that stereochemistry is a critical consideration in its synthesis. Controlling the three-dimensional arrangement of the substituents is essential, as different stereoisomers can exhibit distinct biological activities.

Several methods have been developed to achieve stereochemical control. One approach involves the stereoselective substitution of α-halo esters, where subsequent spontaneous cyclization yields 3-substituted piperazin-2-ones with high enantiomeric ratios (up to 94:6 er). researchgate.net These chiral piperazinones serve as key intermediates that can be reduced to the corresponding chiral 2-phenylpiperazines.

Another strategy employs a modular synthesis of 2,6-disubstituted piperazines featuring a highly diastereoselective intramolecular hydroamination as the key step. organic-chemistry.org The substrates for this cyclization are prepared from amino acids, thereby embedding the initial stereochemistry from a chiral pool source. organic-chemistry.org

For the synthesis of 1-alkyl-3-phenylpiperazines, an unambiguous method involves the alkylation of 3-oxo-2-phenylpiperazine, followed by hydride reduction. researchgate.net This ensures that the substitution pattern is precisely known. The synthesis can be directed by using protecting groups; for instance, 4-protected-1-alkyl-2-oxo-3-phenylpiperazines can be synthesized and then either reduced and deprotected, or deprotected and then reduced, to yield the desired 1-alkyl-3-phenylpiperazine. researchgate.net

Palladium-catalyzed cyclization reactions have also been shown to proceed with high regio- and stereochemical control, offering a modular synthesis of highly substituted piperazines. organic-chemistry.org The absolute configuration of complex natural products containing chiral centers is often confirmed through total synthesis, which relies on key stereocontrolled reactions like aldol (B89426) additions. rsc.org These principles are directly applicable to the asymmetric synthesis of complex 2-phenylpiperazine derivatives.

Chemical Stability and Degradation Kinetics of Phenylpiperazine Derivatives

The chemical stability of phenylpiperazine derivatives is a crucial parameter that influences their quality, storage conditions, and efficacy. isaacpub.org These compounds can undergo various degradation pathways, including hydrolysis, oxidation, and photodegradation. isaacpub.orgisaacpub.org

Hydrolysis is one of the most common degradation routes for chemical structures, with its rate being highly dependent on factors like pH and temperature. isaacpub.orgisaacpub.org A stability study of a novel oxazolopyridonyl derivative of phenylpiperazine, 2-[(4-phenylpiperazino)methyl]-2,3-dihydro-5H- isaacpub.orggoogle.comoxazolo[3,2-a]pyridine-5-one, investigated its degradation profile. isaacpub.orgisaacpub.org The study focused on determining the kinetic parameters of the degradation process and identifying the resulting products using chromatographic methods. isaacpub.org This knowledge is particularly important for designing drugs that may be acid-labile, especially at the pH range of 1-2 found in the stomach. isaacpub.org

The degradation of a drug can lead to a loss of potency and, in some cases, the formation of reactive species. isaacpub.org Understanding the chemical instability based on a molecule's structure is therefore a key goal. In the design of new 1,2-benzothiazine derivatives containing a phenylpiperazine moiety, the stability of the compounds is an implicit consideration for their potential as therapeutic agents. nih.gov Similarly, a study of 1-phenylpiperazine derivatives as permeation enhancers noted that substitutions on the phenyl ring significantly affected the compounds' properties, which can be correlated with their stability and interactions in a biological environment. nih.gov

Table 3: Factors Influencing the Stability of Phenylpiperazine Derivatives

| Factor | Description | Impact on Stability | Reference(s) |

|---|---|---|---|

| pH | The acidity or basicity of the environment. | Can catalyze hydrolysis, particularly in acidic conditions, leading to cleavage of labile bonds. | isaacpub.org, isaacpub.org |

| Temperature | The thermal energy of the system. | Higher temperatures generally accelerate the rate of all degradation reactions, including hydrolysis and oxidation. | isaacpub.org |

| Molecular Structure | The presence of susceptible functional groups (e.g., esters, amides, oxazoles). | The inherent chemical nature of the molecule dictates its susceptibility to specific degradation pathways like hydrolysis or oxidation. | isaacpub.org, isaacpub.org |

| Substituents | Electron-donating or electron-withdrawing groups on the aromatic rings. | Can influence the electronic distribution and steric environment, thereby affecting the reactivity and stability of the entire molecule. | nih.gov, nih.gov |

Molecular Recognition and Receptor Pharmacology of Phenylpiperazine Derivatives

Adrenergic Receptor System Interactions

Phenylpiperazine derivatives have demonstrated significant interactions with the adrenergic system, which is composed of alpha (α) and beta (β) receptors that mediate the physiological effects of norepinephrine (B1679862) and epinephrine.

The alpha-1 (α1) adrenergic receptors, primarily located on vascular smooth muscle, mediate vasoconstriction. Antagonists of these receptors are utilized in the management of conditions like hypertension. nih.gov Phenylpiperazine derivatives are a well-established class of α1-adrenergic receptor antagonists. drugbank.com Their mechanism involves binding to and inhibiting type 1 alpha-adrenergic receptors, which leads to the relaxation of smooth muscle in both arterioles and the bladder neck. nih.gov

The chemical structure of these derivatives is crucial for their antagonist activity. Studies on hydantoin-phenylpiperazine compounds have shown that substitutions on the phenyl ring significantly modulate affinity for the α1 receptor. For instance, substitution at the ortho position with a group having a negative potential is favorable for affinity. nih.gov However, the steric requirements of the α1 receptor are quite specific; the meta position, in particular, appears to be restrictive, with an optimal volume for substituents being between 11-25 ų. nih.gov This highlights the precise structural features required for effective α1-adrenoceptor blockade by this class of compounds.

The alpha-2 (α2) adrenergic receptors are G protein-coupled receptors that exist in three main subtypes: α2A, α2B, and α2C. wikipedia.org They are found in both the central and peripheral nervous systems and are involved in modulating neurotransmitter release, among other functions. wikipedia.org

Research into various 1-phenylpiperazine (B188723) derivatives has revealed their capacity to bind to α2 receptors. Radioligand binding assays have been employed to determine the affinity of these compounds. For example, a series of 1-phenylpiperazines linked to a tetralin moiety showed varying affinities for the α2 receptor, alongside other receptors. nih.gov The affinity is influenced by the length of the alkyl chain connecting the piperazine (B1678402) and tetralin rings and the substitution pattern on the tetralin nucleus. nih.gov While some phenylpiperazine derivatives show affinity for α2 receptors, their selectivity can vary, with many compounds also interacting with α1 and serotonergic receptors. nih.govnih.gov Clonidine, a prototypical α2 agonist, demonstrates a 200:1 affinity preference for α2 over α1 receptors. nih.gov

Sigma Receptor (σ1 and σ2) Ligand Discovery

Once misclassified as opioid receptors, sigma (σ) receptors are now recognized as unique proteins with two primary subtypes, σ1 and σ2. wikipedia.org They are implicated in a range of cellular functions and are considered targets for various therapeutic areas, including neurological disorders and cancer. wikipedia.orgresearchgate.net Phenylpiperazine derivatives have emerged as a significant class of sigma receptor ligands.

Numerous studies have quantified the binding affinities of phenylpiperazine derivatives for σ1 and σ2 receptors using radioligand binding assays. These studies often utilize ligands like [3H]-(+)-pentazocine for σ1 sites and [3H]DTG for σ2 sites. upenn.edu

For instance, the compound SA4503, a 1-phenylpiperazine derivative, demonstrates a high affinity and 14-fold selectivity for the σ1 receptor over the σ2 receptor in guinea pig brain homogenates. nih.gov Its fluoroethyl analog, FE-SA4503, exhibits a similar affinity and selectivity profile. nih.gov Other derivatives, such as those with a 1-naphthyl or 2,3-dimethylphenyl group, have also shown potent competition at both σ1 and σ2 receptors. nih.gov The affinity data for several phenylpiperazine-related compounds highlight the potential for developing highly potent and selective sigma receptor ligands from this chemical class.

Table 1: Sigma Receptor Binding Affinities of Selected Phenylpiperazine Derivatives

Note: Data compiled from various binding studies. nih.govnih.govnih.gov N/A indicates data not available.

The structural features of phenylpiperazine derivatives play a critical role in their affinity and selectivity for sigma receptors. Structure-activity relationship (SAR) studies have provided valuable insights into these requirements. nih.govnih.gov

For the σ1 receptor, the electronic features of substituents on the phenyl ring are significant determinants of affinity. nih.gov In contrast, the σ2 receptor appears to accommodate bulkier hydrophobic substituents more readily than the σ1 receptor. nih.gov This was demonstrated in a study where replacing a cyclohexyl group on the piperazine nitrogen with a large N-carbazolyl moiety led to a dramatic drop in σ1 affinity but retained notable σ2 affinity. nih.gov Furthermore, the basicity of the nitrogen atoms in the piperazine ring is crucial; converting them to amides, which reduces basicity, significantly decreases affinity for the σ2 subtype, while the effect on the σ1 subtype is less pronounced. nih.gov These findings suggest that distinct structural modifications can be made to the phenylpiperazine scaffold to tune selectivity between the two sigma receptor subtypes.

Interactions with Other Biological Targets and Enzyme Systems

Beyond the adrenergic and sigma receptor systems, phenylpiperazine derivatives interact with other important biological targets, including monoamine transporters and metabolic enzymes.

1-Phenylpiperazine and its analogs can inhibit uptake and induce release at serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (hNET) transporters. nih.gov The specific substitutions on the phenylpiperazine skeleton can adjust the selectivity of these compounds for the different monoamine transporters. nih.gov For example, some derivatives show potent competition for 5-HT1A and D2 dopamine receptors. nih.gov

The metabolism of drugs is primarily carried out by the cytochrome P450 (CYP) family of enzymes, and interactions with this system can lead to significant drug-drug interactions. nih.gov Phenylpiperazine derivatives have been shown to interact with several CYP isoenzymes. Some piperazine-containing compounds act as mechanism-based inactivators of both CYP3A4 and CYP2D6. researchgate.net The metabolism of the phenothiazine (B1677639) neuroleptic thioridazine, which contains a piperidine (B6355638) ring (structurally related to piperazine), involves multiple CYP enzymes, including CYP1A2, CYP3A4, and CYP2D6. nih.gov This indicates that phenylpiperazine-based compounds are likely substrates and/or inhibitors of various CYP enzymes, a critical consideration in their development as therapeutic agents. doi.orgbiomolther.org Additionally, some phenylpiperazine derivatives, such as TFMPP, may have their behavioral effects modulated by interactions with monoamine oxidase inhibitors (MAOIs). pacific.edunih.gov

Table 2: Compound Names Mentioned in the Article

Structure Activity Relationship Sar Elucidation and Advanced Molecular Design

Systematic Modification of the Phenylpiperazine Core and Substituents

The biological activity and receptor selectivity of 2-phenylpiperazine (B1584378) derivatives are highly sensitive to substitutions on both the phenyl ring and the piperazine (B1678402) moiety. Systematic modifications have revealed key structural determinants for affinity at various G-protein coupled receptors (GPCRs), including serotonin (B10506), dopamine (B1211576), and adrenergic receptors.

Substitutions on the Phenyl Ring:

The position and electronic properties of substituents on the phenyl ring play a critical role in modulating receptor affinity and selectivity.

Ortho-Position: Introduction of a substituent at the ortho position of the phenyl ring is often favored for enhancing binding to dopamine D2 receptors. tandfonline.com Specifically, electron-donating groups like ethers (e.g., 2-methoxy) and thioethers tend to increase activity more significantly than electron-withdrawing groups such as halogens or trifluoromethyl. tandfonline.com For instance, the 2-methoxyphenylpiperazine derivative (Compound 7) showed a threefold increase in affinity for the D3 receptor compared to the unsubstituted analog, though it also increased D2 affinity, thereby reducing selectivity. acs.org In another context, for hydantoin-phenylpiperazine derivatives, an ortho-substituent with a negative potential is considered favorable for affinity at both 5-HT1A and α1-adrenergic receptors. nih.gov

Meta-Position: The meta position appears to be crucial for differentiating between receptor subtypes. For example, in the context of 5-HT1A versus α1-adrenergic receptor selectivity, the 5-HT1A receptor can accommodate bulky substituents in this region, whereas the α1 receptor has more restricted steric requirements. nih.gov The conformation of meta-substituted phenylpiperazines, such as 1-(3-methoxyphenyl)piperazine (mMPP), is thought to be critical for activating the 5-HT2C receptor, with a co-planar arrangement of the piperazine and phenyl rings hypothesized as the 'activating' conformation. nih.gov

Para-Position: The para position is generally a region where the accessible volume for ligands is limited for both 5-HT1A and α1 receptors. nih.gov However, in some series, modifications at this position can be beneficial. For instance, in a series of anticancer agents, a fluorine atom at the para-position of the phenylpiperazine ring was a key feature. nih.gov

The table below summarizes the effect of phenyl ring substitutions on receptor affinity for a series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines. acs.org

| Compound | Phenyl Substitution | D3R Kᵢ (nM) | D2R Kᵢ (nM) | D2R/D3R Selectivity |

| 6 | Unsubstituted | 2.6 | 14 | 5.4 |

| 7 | 2-Methoxyphenyl | 0.83 | 4.6 | 5.5 |

| 8 | 2,3-Dichlorophenyl | 0.41 | 23 | 56 |

Interactive Data Table: Filter and sort the data to explore the impact of different substituents on receptor affinity and selectivity.

Modifications to the Piperazine Ring and Core Structure:

Alterations to the piperazine ring itself or the broader molecular scaffold also significantly influence bioactivity. For example, the hydantoin moiety and the length of the side chain in hydantoin-phenylpiperazines can modulate both affinity and selectivity between 5-HT1A and α1 receptors. nih.gov In another study, replacing the piperazine ring with a homopiperazine ring generally led to a decrease in affinity at D2 and D3 dopamine receptors and a reduction in D3 versus D2 selectivity. researchgate.net

Influence of Linker Chemistry and Conformational Dynamics on Bioactivity

The linker's role is not merely to connect two fragments but to properly orient them, influencing the distance and geometry of the entire molecule, which is crucial for forming a productive complex with the target receptor. nih.gov The insertion of a piperazine ring within a linker is a common strategy to increase rigidity and potentially improve solubility through protonation. nih.govsemanticscholar.org However, the basicity (pKa) of this piperazine is highly dependent on the adjacent chemical groups. nih.gov

Linker Composition and Length:

Amide Bonds: Linking a piperazine ring via an amide bond can be a strategy to improve metabolic stability by preventing N-dealkylation reactions. semanticscholar.org

Alkyl Chains: The detrimental effect of a carbonyl group (often used to join the linker to a ligand) on the basicity of the piperazine nitrogen can be significantly reduced by separating it with a chain of four or more methylene (B1212753) units. nih.gov

PEG Linkers: The use of polyethylene glycol (PEG) moieties linked to the piperazine is another strategy employed in linker design. nih.gov

In the context of Proteolysis Targeting Chimeras (PROTACs), linker chemistry is paramount. An optimal linker in one series, designed to maximize piperazine basicity, utilized an alkyl–piperazine–alkyl moiety, which resulted in approximately 70% of the species being protonated at physiological pH. semanticscholar.org

Conformational Dynamics:

The flexibility of the linker affects the entropic penalty of binding; overly flexible linkers can reduce binding affinity. nih.gov The conformation of the phenylpiperazine moiety itself is also key. Molecular mechanics calculations and crystal structure analyses have been used to study the energy profiles for rotation around the central phenyl-nitrogen bond. nih.gov For 5-HT2C receptor activation, a conformation where the piperazine and phenyl rings are approximately co-planar is hypothesized to be the required "activating" conformation. nih.gov In derivatives designed for dopamine receptors, the N-phenylpiperazine subunit typically occupies the orthosteric binding site, with its conformation being influenced by substituents. semanticscholar.org

Rational Design Principles for Modulating Receptor Selectivity and Potency

The rational design of phenylpiperazine derivatives aims to optimize interactions with a specific biological target while minimizing off-target effects. This is achieved by leveraging established SAR principles to fine-tune potency and receptor selectivity.

Achieving Receptor Subtype Selectivity:

A major challenge in designing phenylpiperazine-based ligands is achieving selectivity between highly homologous receptor subtypes, such as the dopamine D2 and D3 receptors. acs.orgnih.gov

Bitopic Binding: One successful strategy for enhancing D3 selectivity is the design of "bitopic" ligands. These molecules are designed so that the N-phenylpiperazine moiety occupies the primary (orthosteric) binding site, while an extended part of the molecule simultaneously interacts with a unique secondary binding pocket (SBP) present in the D3 receptor but not the D2 receptor. nih.govnih.gov This dual interaction leads to significantly enhanced affinity and selectivity for the D3 subtype. nih.gov

Targeting Non-Conserved Residues: Selectivity can be achieved by designing ligands that interact with non-conserved amino acid residues between receptor subtypes. Even interactions with conserved residues can be mediated differently by non-conserved residues in the vicinity, such as those in the extracellular loops, contributing to subtype selectivity.

Systematic Structural Modification: As seen with a family of phenylpiperazinium compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), systematic changes to the alkyl groups on the base nitrogen and side groups on the phenyl ring can tune activity and selectivity across different nAChR subtypes (e.g., α7 vs. α9). nih.gov For example, compounds with dimethyl base groups generally showed the best activity for heteromeric and α7 receptors, while α9 receptors were better activated by analogs with larger, asymmetrical alkyl groups on the base nitrogen. nih.gov

Two key factors have been identified as crucial for the binding affinity of bitopic arylamide phenylpiperazines at the D3 receptor:

The strength of the salt bridge formed between the conserved Asp3.32 residue and the protonated nitrogen of the piperazine ring. acs.org

The unbound conformational state of the ligand in an aqueous solution. acs.org

A computer-aided SAR analysis of hydantoin-arylpiperazine derivatives successfully identified structural fragments that influence selective versus multifunctional activity at adrenergic and serotonin receptors, leading to the identification of promising candidates with specific desired profiles. nih.gov

Computational Design Approaches for Novel Phenylpiperazine Derivatives

Computer-aided drug design (CADD) has become an indispensable tool for the rational design of novel phenylpiperazine derivatives, enabling the prediction of binding affinities and guiding synthetic efforts.

3D-QSAR and CoMFA: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, using methods like Comparative Molecular Field Analysis (CoMFA), have been successfully applied to phenylpiperazine derivatives. nih.gov These models create a statistical correlation between the 3D steric and electrostatic properties of a series of molecules and their biological activity. CoMFA models for hydantoin-phenylpiperazines have provided valuable insights into the structural requirements for affinity and selectivity at 5-HT1A and α1 receptors, rationalizing how specific substitutions modulate binding. nih.govacs.org

Molecular Docking: Molecular docking is widely used to predict the binding mode of phenylpiperazine ligands within the active site of their target receptors. nih.govmdpi.com Docking studies have helped to rationalize the observed SAR, for example, by showing how the phenylpiperazine part of a molecule slides between nucleic acid bases in a DNA-Topo II complex or how it occupies the orthosteric pocket of dopamine receptors. semanticscholar.orgmdpi.com These predictions help in designing new compounds with improved interactions. For instance, the design of new anticancer 1,2-benzothiazine derivatives was based on docking them into the topoisomerase II (Topo II) active site. nih.govmdpi.com

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. The design of novel arylpiperazines has been guided by pharmacophore models derived from known potent ligands like aripiprazole, ensuring that new molecules incorporate the key features necessary for receptor affinity. researchgate.net

These computational approaches allow researchers to screen virtual libraries of compounds, prioritize synthetic targets, and generate hypotheses about ligand-receptor interactions, ultimately accelerating the discovery of new and more effective phenylpiperazine-based agents.

Computational Chemistry and in Silico Methodologies for Phenylpiperazine Research

Molecular Docking and Simulation of Ligand-Target Complexesmdpi.comresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to forecast the binding mode of ligands with proteins, DNA, or other receptors.

Molecular docking studies have been instrumental in elucidating the interactions between phenylpiperazine derivatives and crucial cellular targets like DNA and topoisomerase II (Topo II). mdpi.comnih.gov Research on novel 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety has shown their potential as anticancer agents by targeting the DNA-Topo II complex. mdpi.comnih.gov

These in silico studies revealed specific binding modes:

Intercalation and Groove Binding : The phenylpiperazine portion of the molecules has been shown to slide between the base pairs of DNA, specifically interacting via π-π stacking with nucleobases. mdpi.comnih.gov

Hydrogen Bonding : Hydrogen bonds are frequently observed between the ligand and amino acid residues of the topoisomerase enzyme, as well as with the DNA nucleobases. nih.gov For instance, interactions with residues such as Asp463 and Gly488 and nucleobases like DC8 and DT9 are considered crucial for stabilizing the ligand-target complex. mdpi.com

These computational models provide a rational basis for the design of new Topo II inhibitors, where the phenylpiperazine scaffold plays a key role in DNA binding. mdpi.comnih.gov

Table 1: Key Interactions of Phenylpiperazine Derivatives with DNA-Topo II Complex

| Interaction Type | Interacting Moiety (Ligand) | Interacting Partner (Target) | Reference |

|---|---|---|---|

| π-π Stacking | Phenylpiperazine Ring | DT9, DA12 Nucleobases | mdpi.com |

| Hydrogen Bonding | 1,2-Benzothiazine Moiety | DC8, DT9 Nucleobases | mdpi.com |

| Hydrogen Bonding | 1,2-Benzothiazine Moiety | Asp463, Gly488 Amino Acids | mdpi.com |

| π-Sulfur Interaction | Phenylpiperazine Moiety | Met762 Amino Acid | mdpi.com |

Beyond DNA, molecular docking is used to predict how phenylpiperazine-based ligands bind to specific protein receptors. This is critical in drug design, for example, in the development of novel androgen receptor (AR) antagonists. nih.gov Computational studies can predict the binding energies and interaction patterns within the receptor's active site. researchgate.net

The benzothiazine and phenylpiperazine rings are often responsible for π-type interactions with aromatic amino acids within the binding domain of a receptor. mdpi.comnih.gov The specific substituents on the phenyl ring can significantly influence the binding affinity and selectivity. For example, in a study of 1,2-benzothiazine derivatives, compounds with a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent showed enhanced cytotoxic activity, a finding supported by docking models. mdpi.com These predictive models are invaluable for structure-activity relationship (SAR) analysis, guiding the synthesis of more potent and selective molecules. nih.gov

Quantum Chemical Characterization of Electronic Structuresnih.govresearchgate.netscirp.orgaimspress.com

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to characterize the electronic properties of molecules. researchgate.netnih.gov These methods provide fundamental information about molecular geometry, charge distribution, and orbital energies, which are essential for understanding chemical reactivity. scirp.org

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com

HOMO : Represents the ability of a molecule to donate an electron.

LUMO : Represents the ability of a molecule to accept an electron.

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter for determining a molecule's properties. A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. aimspress.comnih.gov Conversely, a small energy gap suggests that the molecule is more reactive and has higher polarizability. nih.gov

The analysis of the HOMO-LUMO gap helps explain the charge transfer interactions that occur within a molecule, which are often responsible for its bioactivity. scirp.org For phenylpiperazine and its derivatives, this analysis can predict their stability and potential for engaging in chemical reactions with biological targets. nih.gov

Table 2: Concepts of Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Significance in Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity as an electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A small gap implies high chemical reactivity and low kinetic stability. A large gap implies the opposite. aimspress.comnih.gov |

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a detailed understanding of charge distribution, hyperconjugative interactions, and charge transfer between orbitals within a molecule. nih.gov In the context of phenylpiperazine research, NBO analysis can reveal the stability arising from electron delocalization between occupied and unoccupied orbitals, offering a deeper insight into the molecule's electronic structure and corroborating findings from other analyses like electrostatic potential mapping. nih.govwalisongo.ac.id

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. researchgate.netlibretexts.org These maps are powerful tools for predicting and understanding how molecules will interact with each other. nih.gov

The MEP map uses a color scale to represent different potential values:

Red : Indicates regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack. walisongo.ac.idresearchgate.net

Blue : Indicates regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack. walisongo.ac.idresearchgate.net

Green : Represents areas with neutral or zero potential.

For a molecule like 2-phenylpiperazine (B1584378), an MEP map would visualize the electron-rich nitrogen atoms of the piperazine (B1678402) ring (potential sites for protonation) and the electrostatic landscape of the phenyl ring, helping to predict its intermolecular interaction patterns and reactive behavior. aimspress.comnih.gov

Conformational Space Exploration and Energy Minimization Studies

The biological function of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of 2-phenylpiperazine involves exploring its possible spatial arrangements, or conformers, to understand its structural dynamics and preferences. nih.gov The piperazine ring typically adopts a chair conformation, similar to cyclohexane. However, the presence of the phenyl substituent at the C2 position introduces two primary conformers: one where the phenyl group is in an axial position and another where it is in an equatorial position.

Computational studies on 2-substituted piperazines have revealed that the axial conformation is often preferred. nih.gov This preference can be influenced by factors such as intramolecular hydrogen bonding, which can further stabilize the axial orientation. nih.gov The exploration of these conformational possibilities is typically carried out using molecular mechanics (MM) or more advanced quantum mechanical methods like Density Functional Theory (DFT). nih.govrsc.org

Once the conformational space is explored, energy minimization is performed to identify the most stable, lowest-energy conformer. This process utilizes force fields—collections of parameters used in molecular mechanics to calculate the potential energy of a system of atoms. nih.govrsc.org By identifying the global energy minimum, researchers can determine the most likely conformation the molecule will adopt, which is crucial for predicting its interaction with biological targets. rsc.org The conformer energies can be quantitatively predicted using molecular mechanics calculations with specific force fields, which model the electrostatic interactions within the molecule. nih.gov

Table 1: Representative Conformers of 2-Phenylpiperazine This table illustrates the primary chair conformers of the 2-phenylpiperazine ring and the general energetic preference.

| Conformer | Phenyl Group Orientation | Relative Energy (Illustrative) | Stability Preference |

|---|---|---|---|

| A | Axial | Lower | Preferred |

| B | Equatorial | Higher | Less Preferred |

Prediction of Molecular Interactions and Biological Activity Profiles

In silico methods are powerful tools for predicting how a molecule like 2-phenylpiperazine might interact with biological systems and what its potential therapeutic effects could be. nih.gov These predictions are broadly categorized into structure-based and ligand-based approaches. nih.govresearchgate.net

Molecular Docking:

Molecular docking is a structure-based method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. researchgate.netnih.gov The process involves placing the 3D structure of the ligand, determined through conformational analysis, into the active site of a receptor. researchgate.net Scoring functions are then used to estimate the binding affinity, often reported as a binding energy (e.g., in kcal/mol). researchgate.net

For the phenylpiperazine scaffold, docking studies have been used to investigate interactions with various targets. These studies reveal the specific types of non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For instance, the phenylpiperazine moiety can slide between nucleic acid bases, engaging in π-π stacking, while the piperazine nitrogen atoms can act as hydrogen bond acceptors or donors. nih.gov Docking studies on phenylpiperazine derivatives have predicted binding to targets like the androgen receptor, topoisomerase II, and the α7 nicotinic acetylcholine (B1216132) receptor. d-nb.infonih.govnih.gov

Table 2: Examples of Predicted Molecular Interactions for the Phenylpiperazine Scaffold This table summarizes common interactions predicted for phenylpiperazine derivatives with various biological targets through molecular docking studies.

| Biological Target Example | Interacting Amino Acid/Base Residues (Example) | Predicted Interaction Types | Reference |

|---|---|---|---|

| Androgen Receptor | Not Specified | Hydrogen, Halogen, Hydrophobic Interactions | d-nb.info |

| Topoisomerase II-DNA Complex | DT9, DA12 (Nucleobases); Met762, Asp463 (Amino Acids) | π-π Stacking, π-Sulfur Interactions, Hydrogen Bonds | nih.gov |

| α7 Nicotinic Acetylcholine Receptor | Not Specified | Colocalization of basic and pyridyl nitrogens with counterparts in Epibatidine | nih.gov |

Biological Activity Prediction (QSAR & Bioactivity Scores):

Quantitative Structure-Activity Relationship (QSAR) is a ligand-based approach used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. d-nb.infobio-hpc.euresearchgate.net These models use molecular descriptors—numerical values that quantify various physicochemical properties of a molecule—to predict the activity of new or untested compounds. researchgate.net QSAR models have been successfully developed for phenylpiperazine derivatives to predict activities such as anti-proliferative effects against cancer cell lines. d-nb.infoepa.gov

Another computational tool involves the prediction of bioactivity scores using online platforms like Molinspiration. nih.govnih.gov These tools calculate the likelihood of a molecule being active against common drug target families based on its structural features. A score greater than 0.0 typically indicates a bioactive compound, a score between -5.0 and 0.0 suggests moderate activity, and a score below -5.0 indicates inactivity. researchgate.net This allows for a rapid screening of potential biological profiles. nih.gov

Table 3: Predicted Bioactivity Scores for Phenylpiperazine-like Scaffolds This table provides a generalized summary of predicted bioactivity scores for phenylpiperazine-type structures against major drug target classes, based on computational models.

| Drug Target Class | Predicted Bioactivity Score Range (Illustrative) | Implication | Reference |

|---|---|---|---|

| GPCR Ligand | Moderately Active to Active | Potential interaction with G-protein coupled receptors | researchgate.netnih.gov |

| Ion Channel Modulator | Moderately Active to Active | Potential to modulate ion channel function | researchgate.netnih.gov |

| Kinase Inhibitor | Moderately Active to Active | Potential to inhibit kinase enzymes | researchgate.netnih.gov |

| Nuclear Receptor Ligand | Inactive to Moderately Active | Lower likelihood of direct interaction with nuclear receptors | researchgate.netnih.gov |

| Protease Inhibitor | Inactive to Moderately Active | Lower likelihood of inhibiting protease enzymes | researchgate.netnih.gov |

| Enzyme Inhibitor | Moderately Active to Active | Potential as a general enzyme inhibitor | researchgate.netnih.gov |

Applications of 2 Phenylpiperazine Derivatives As Research Probes and Chemical Scaffolds

Neuroscience Research Tool Development

Derivatives of 2-phenylpiperazine (B1584378) have proven to be invaluable in the field of neuroscience for developing research tools that help in understanding complex neurological processes.

Probes for Neurotransmitter System Investigation

The ability of 2-phenylpiperazine derivatives to interact with various neurotransmitter receptors makes them excellent probes for investigating the intricacies of neurotransmitter systems. ijrrjournal.com For instance, compounds like meta-chlorophenylpiperazine and trifluoromethylphenylpiperazine have been used to study the serotonin (B10506) system due to their interaction with serotonergic receptors and their ability to inhibit serotonin reuptake. ijrrjournal.com

A specific derivative, N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine, has been synthesized and radiolabeled with carbon-11 (B1219553) to serve as a PET imaging ligand for mapping metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). nih.gov This allows for the visualization and study of these receptors, which are implicated in several neuropsychiatric disorders. nih.gov The high brain uptake and specific binding to mGluR1-rich regions, such as the cerebellum, thalamus, and striatum, demonstrate its suitability for this purpose. nih.gov

Furthermore, the binding mechanisms of various N-phenylpiperazine derivatives to α1A-adrenoceptors have been explored, revealing that their affinity is influenced by the functional groups on the piperazine (B1678402) and phenyl rings. rsc.org This understanding aids in the design of more specific and potent probes for studying the cardiovascular and central nervous systems. rsc.org

Understanding Pharmacological Mechanisms of Action

The study of 2-phenylpiperazine derivatives contributes significantly to understanding the pharmacological mechanisms of action of various drugs. By modifying the structure of these derivatives and observing the resulting changes in biological activity, researchers can elucidate the key molecular interactions responsible for their effects. For example, the anxiolytic and antidepressant-like effects of the phenylpiperazine derivative LQFM005 and its hydroxylated metabolite are believed to be mediated, at least in part, through their interaction with 5-HT1A receptors. nih.gov The administration of a 5-HT1A antagonist was found to block these effects, providing evidence for the involvement of this receptor in their mechanism of action. nih.gov

Similarly, studies on phenylpiperazine pyrrolidin-2-one derivatives have shown their affinity for both α-adrenoceptors and serotonin receptors (5-HT1A and 5-HT2). nih.govresearchgate.net This dual activity suggests a complex pharmacological profile that may contribute to their observed antidepressant-like effects. nih.govresearchgate.net Investigating these interactions helps to build a comprehensive picture of how these compounds exert their therapeutic effects.

Chemical Scaffolds in Bioactive Molecule Discovery

The 2-phenylpiperazine core is a privileged scaffold in drug discovery, providing a versatile platform for the synthesis of novel bioactive molecules with a range of therapeutic applications. nih.govnih.govnih.govnih.govacgpubs.org

Contributions to Antidepressant and Anxiolytic Research

The phenylpiperazine nucleus is a well-established pharmacophore for agents targeting the central nervous system, particularly for antidepressant and anxiolytic drugs. jetir.org Many compounds incorporating this scaffold have shown potent activity in preclinical models of depression and anxiety. For instance, a series of novel phenylpiperazine pyrrolidin-2-one derivatives exhibited significant antidepressant-like activity in the forced swimming test in mice. nih.govresearchgate.net One compound, EP-65, was found to be more potent than the classical antidepressants imipramine (B1671792) and mianserin. nih.gov

The anxiolytic and antidepressant potential of these derivatives is often linked to their interaction with serotonin receptors. The compound LQFM005 and its metabolite demonstrated anxiolytic-like effects in the elevated plus-maze and antidepressant-like effects in the forced swimming test, with evidence pointing to the involvement of 5-HT1A receptors. nih.gov Furthermore, some phenylpiperazine derivatives act as serotonin reuptake inhibitors, a common mechanism for antidepressant drugs. google.com The arylpiperazine moiety is a key pharmacophoric element for interacting with dopaminergic, adrenergic, and serotonergic systems. jetir.org

| Compound ID | Target Receptor(s) | Observed Effect | Reference |

| LQFM005 | 5-HT1A | Anxiolytic and Antidepressant-like | nih.gov |

| EP-42 | 5-HT1A (Ki=24.5 nM) | Antidepressant-like | nih.gov |

| EP-50 | 5-HT2 (Ki=109.1 nM) | Antidepressant-like | nih.gov |

| EP-65 | Not specified | Strong Antidepressant-like | nih.govresearchgate.net |

Role in Anticancer Agent Scaffold Development

The 2-phenylpiperazine scaffold has emerged as a valuable framework for the development of novel anticancer agents. nih.govresearchgate.netnih.gov Researchers have successfully synthesized and evaluated a variety of phenylpiperazine derivatives demonstrating significant cytotoxic activity against various cancer cell lines.

One approach involves incorporating the phenylpiperazine moiety into a 1,2-benzothiazine scaffold, leading to compounds that act as topoisomerase II inhibitors. nih.gov The derivative BS230, which contains a 3,4-dichlorophenylpiperazine substituent, exhibited potent antitumor activity against breast cancer cells (MCF7) and was found to be more cytotoxic to cancer cells than the established anticancer drug doxorubicin. nih.gov Molecular docking studies suggest that these compounds can bind to both the DNA-Topo II complex and the minor groove of DNA. nih.gov

Another strategy has been to synthesize thiourea (B124793) and thiazolidinone derivatives of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine. nih.gov Compound 5a from this series showed high cytotoxic activity against prostate cancer cell lines (DU 145, PC-3, and LNCaP) by inducing apoptosis and DNA fragmentation. nih.gov

Furthermore, phenylpiperazine derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), a key target in oncology. nih.gov Compound 3p from a novel series of phenylpiperazine derivatives displayed nanomolar inhibitory concentration (IC50) in A549 lung cancer cells and led to the cessation of tumor growth in animal models. nih.gov

| Derivative Class | Proposed Mechanism of Action | Target Cancer Type(s) | Notable Compound(s) | Reference |

| 1,2-Benzothiazine derivatives | Topoisomerase II inhibition | Breast Cancer | BS130, BS230 | nih.gov |

| Thiazolidinone derivatives | Induction of apoptosis and DNA fragmentation | Prostate Cancer | 5a | nih.gov |

| Phenyl benzamide (B126) and phenyl methanone (B1245722) derivatives | EGFR inhibition | Lung, Colon, Pancreatic Cancer | A-11 | researchgate.net |

| Benzhydrylpiperazine derivatives | Dual COX-2/5-LOX inhibition | Lung, Colon, Pancreatic Cancer | 9d | rsc.org |

| Phenylpiperazine derivatives | EGFR TK inhibition | Lung Cancer | 3p | nih.gov |

Investigations in Antimicrobial and Antifungal Compound Design

The versatility of the 2-phenylpiperazine scaffold extends to the development of antimicrobial and antifungal agents. acgpubs.orgresearchgate.net The piperazine ring is a common feature in compounds designed to combat various pathogens. nih.gov

A series of synthesized piperazine derivatives were screened for their antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptomyces epidermidis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, as well as for their antifungal activity against several fungal strains including Candida albicans and Aspergillus species. acgpubs.orgresearchgate.net Many of these compounds demonstrated significant antimicrobial and antifungal properties. acgpubs.orgresearchgate.net

In another study, new 1-(4-nitrophenyl)piperazine (B103982) derivatives were synthesized and tested against various pathogens. nih.gov Some of these compounds showed activity against Mycobacterium kansasii and Mycobacterium marinum. nih.gov Specifically, 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride was found to be the most active against the fungus Fusarium avenaceum. nih.gov

The development of acaricidal agents has also utilized the phenylpiperazine scaffold. A study detailed the synthesis of 33 new phenylpiperazine derivatives, with some showing high activity against the two-spotted spider mite, Tetranychus urticae. nih.govresearchgate.net

| Derivative Class | Target Organism(s) | Notable Compound(s) | Reference |

| Substituted piperazine derivatives | Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Not specified | acgpubs.orgresearchgate.net |

| 1-(4-nitrophenyl)piperazine derivatives | Mycobacterium kansasii, Mycobacterium marinum, Fusarium avenaceum | 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | nih.gov |

| Phenothiazine (B1677639) piperazine derivatives | Staphylococcus aureus, Bacillus subtilis, Mycobacterium tuberculosis | Compound V | nih.gov |

| 2-phenylpyrimidine derivatives | Candida species, Cryptococcus neoformans, Aspergillus fumigatus | C6 | nih.gov |

Diuretic Agent Research Applications

Derivatives of the piperazine scaffold have been investigated for their potential diuretic properties. In a notable study, a series of synthesized compounds were evaluated through both in vivo and in silico models to determine their diuretic efficacy. The results indicated that the diuretic activity of several synthesized compounds surpassed that of furosemide, a standard drug used for comparison. researchgate.net Specifically, compounds designated as 9d, 9e, 9g, 9i, and 9j demonstrated exceptionally high activity, highlighting the potential of this chemical class in the development of new diuretic agents. researchgate.net

Cholinesterase Enzyme Inhibitor Studies

The 2-phenylpiperazine framework is a key component in the design of cholinesterase inhibitors, which are crucial for research into neurodegenerative diseases like Alzheimer's. Cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), break down neurotransmitters and are significant therapeutic targets. nih.gov

Research has yielded several potent inhibitors based on this scaffold:

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were developed as AChE inhibitors, with one of the most active compounds exhibiting an IC50 value of 0.55 μM. researchgate.net

Novel phthalimide (B116566) derivatives incorporating a benzylpiperazine core demonstrated potent inhibitory activity against AChE, with efficacy in the nanomolar range. researchgate.net In another study, a phthalimide-based derivative with a 4-Fluorophenyl moiety (compound 4b) was identified as a potent inhibitor with an IC50 value of 16.42 ± 1.07 µM. researchgate.net

Broader studies of piperazine derivatives have identified compounds with IC50 values ranging from 4.59 to 6.48 µM for AChE and 4.85 to 8.35 µM for BChE. nih.gov

Kinetic studies have revealed varied mechanisms of inhibition. For instance, a piperazine derivative featuring a chloro substituent (compound 2b) was found to be a non-competitive inhibitor of AChE. dergipark.org.tr In contrast, a highly potent phenoxyethyl piperidine (B6355638) derivative (compound 5c) acted as a mixed-type inhibitor of eel acetylcholinesterase (eeAChE) with an IC50 of 0.5 ± 0.05 µM and a Ki value of 0.053 µM. nih.gov Structure-activity relationship (SAR) studies revealed that the piperidinyl moiety was crucial for this high level of activity against eeAChE. nih.gov

The following table summarizes the inhibitory activities of selected 2-phenylpiperazine derivatives against cholinesterase enzymes.

| Derivative Class | Target Enzyme | Potency (IC50 / Ki) | Inhibition Type | Reference |

| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | AChE | IC50 = 0.55 μM | Not Specified | researchgate.net |

| Phthalimide-benzylpiperazine | AChE | Nanomolar (nM) range | Not Specified | researchgate.net |

| Phthalimide-based (4-Fluorophenyl moiety) | AChE | IC50 = 16.42 ± 1.07 µM | Not Specified | researchgate.net |

| General Piperazine Derivatives | AChE | IC50 = 4.59-6.48 µM | Not Specified | nih.gov |

| General Piperazine Derivatives | BChE | IC50 = 4.85-8.35 µM | Not Specified | nih.gov |

| Piperazine with Chloro Substituent (Compound 2b) | AChE | 82.95% inhibition at 1 mM | Non-competitive | dergipark.org.tr |

| Phenoxyethyl Piperidine (Compound 5c) | eeAChE | IC50 = 0.5 ± 0.05 µM; Ki = 0.053 µM | Mixed-type | nih.gov |

Efflux Pump Inhibitor Development for Resistance Modulation

The rise of multidrug-resistant (MDR) bacteria is a critical global health issue, often driven by the overexpression of efflux pumps that expel antibiotics from bacterial cells. nih.gov Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the effectiveness of existing antibiotics. nih.gov Derivatives of 2-phenylpiperazine have emerged as a promising scaffold for developing novel EPIs.

Key research findings include:

Inhibition of Msr(A) in S. epidermidis : A study identified phenylpiperazine 5,5-dimethylhydantoin (B190458) derivatives as the first synthetic inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis. The most potent compound, a 2,4-dichlorobenzyl-hydantoin derivative, inhibited efflux activity at a concentration of 15.63 µM, effectively modulating resistance to the antibiotic erythromycin. mdpi.com

Inhibition of RND Pumps in Gram-Negative Bacteria : Pyridylpiperazine (PyrPip)-based compounds have been developed as allosteric inhibitors of the Resistance-Nodulation-Division (RND) family of efflux pumps, which are prevalent in Gram-negative bacteria. embopress.orgresearchgate.net These inhibitors bind to a unique allosteric pocket on the AcrB protein, which is a component of the AcrAB-TolC pump in Escherichia coli and Klebsiella pneumoniae. embopress.orgresearchgate.net This binding action disrupts the pump's functional cycle, potentiating the activity of a wide range of antibiotics. embopress.org

Activity in Acinetobacter baumannii : The PyrPip chemical family has also been evaluated against the critical pathogen Acinetobacter baumannii. nih.gov Enhanced PyrPip EPIs were shown to rescue the activity of different classes of antibiotics primarily by inhibiting the AdeJ RND efflux pump. nih.gov

The table below details the action of specific 2-phenylpiperazine derivatives as efflux pump inhibitors.

| Derivative Class | Target Pump/Organism | Activity/Concentration | Reference |

| Phenylpiperazine 5,5-dimethylhydantoin | Msr(A) in S. epidermidis | Potent inhibition at 15.63 µM | mdpi.com |

| Pyridylpiperazine (PyrPip) | AcrAB-TolC in E. coli & K. pneumoniae | Allosteric inhibition, boosts antibiotic activity | embopress.orgresearchgate.net |

| Pyridylpiperazine (PyrPip) | AdeJ, AdeG, AdeB in A. baumannii | Primarily inhibits AdeJ, rescuing antibiotic efficacy | nih.gov |

Advanced Materials Science Applications: Polymer and Coating Development

The structural properties of 2-phenylpiperazine make it a valuable building block in materials science, particularly for creating functional polymers and coatings. These materials can be tailored for applications in electronics and protective surfaces. nih.govontosight.ai Polymer-based coatings are essential for providing properties such as corrosion resistance and enhancing the durability of substrates. mdpi.com

Researchers have designed and synthesized new methacrylic side-chain polymers incorporating 1-(4-nitrophenyl)piperazine, with the goal of developing materials for organic solar cell (OSC) devices. nih.govacs.org The synthesis involved the reaction of piperazine-containing monomers with methyl methacrylate. nih.govacs.org The properties of these polymers, such as the glass transition temperature (Tg) and molecular weight (Mw), were characterized to establish structure-property relationships. nih.govacs.org The optical energy band gaps of these polymers were found to be between 2.73 and 2.81 eV, indicating their potential for use in photovoltaic and electrochromic devices. acs.org

The properties of three such synthesized polymers are detailed in the table below.

| Polymer ID | Monomer Ratio (MMA / Piperazine Monomer) | Glass Transition Temp. (Tg) | Molecular Weight (Mw) | Polydispersity Index (Mw/Mn) | Reference |

| OK1 | 1 / 1 | 109 °C | 33 kDa | 1.6 | nih.govacs.org |

| OK2 | Not Applicable (Homopolymer) | 148 °C | 32 kDa | 1.7 | nih.gov |

| OK3 | 3 / 1 | 112 °C | 35 kDa | 1.85 | nih.gov |

Analytical Chemistry Standards and Reference Materials

2-Phenylpiperazine serves as a crucial reference material in analytical chemistry. It is commercially available as a certified analytical standard, often with a specified purity, such as 96%. sigmaaldrich.com Its well-defined chemical and physical properties allow for its use in the identification and quantification of related compounds in various samples. sigmaaldrich.comclearsynth.comnih.gov

The United Nations Office on Drugs and Crime (UNODC) recognizes the importance of piperazine derivatives as reference materials for the forensic analysis of seized substances. unodc.org Standardized methods rely on these reference materials for accurate identification using techniques like mass spectrometry, where characteristic ions of piperazine compounds are used for confirmation. unodc.org

Key identifiers for 2-phenylpiperazine as a reference standard are listed below.

| Identifier | Value | Reference |

| Chemical Name | 2-Phenylpiperazine | clearsynth.comnih.gov |

| CAS Number | 5271-26-1 | sigmaaldrich.comclearsynth.com |

| Molecular Formula | C₁₀H₁₄N₂ | clearsynth.comnih.gov |

| Molecular Weight | 162.23 g/mol | sigmaaldrich.comnih.gov |

| Purity (Example) | 96% | sigmaaldrich.com |

Analytical and Spectroscopic Characterization of 2 Phenylpiperazine Dihydrochloride and Its Derivatives

The rigorous identification and characterization of 2-Phenylpiperazine (B1584378) dihydrochloride (B599025) and its analogs are fundamental for its use in research and synthesis. A combination of spectroscopic, crystallographic, and chromatographic techniques is employed to elucidate its structure, confirm its identity, and assess its purity.

Future Directions and Emerging Research Paradigms for 2 Phenylpiperazine Dihydrochloride

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery